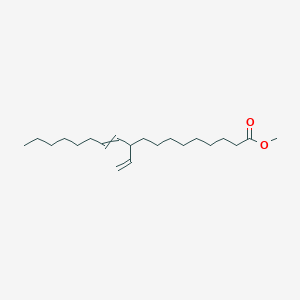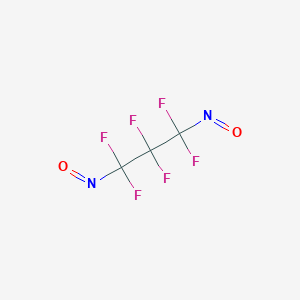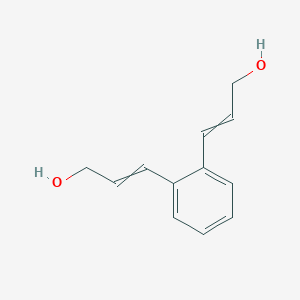
3,3'-(1,2-Phenylene)di(prop-2-en-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is an organic compound characterized by the presence of two prop-2-en-1-ol groups attached to a 1,2-phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solution . The reaction is conducted at room temperature, and the product is obtained in high yield after purification.
Industrial Production Methods
Industrial production of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylene derivatives.
科学的研究の応用
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylene ring and prop-2-en-1-ol groups play a crucial role in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2,2’-(1,3-Phenylene)dipropan-2-ol: Similar structure but with different positioning of hydroxyl groups.
2-Propen-1-ol, 3-phenyl-: Contains a phenyl group instead of a phenylene ring.
1,3-Di-2-thienyl-2-propen-1-one: Contains thiophene rings instead of phenylene.
Uniqueness
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
164267-57-6 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
3-[2-(3-hydroxyprop-1-enyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-8,13-14H,9-10H2 |
InChIキー |
YCCDIMOUCAMFKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CCO)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


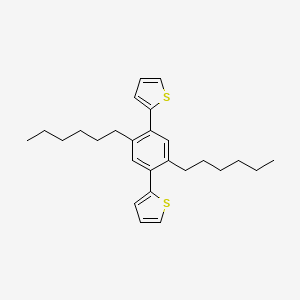

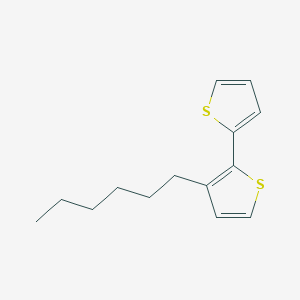
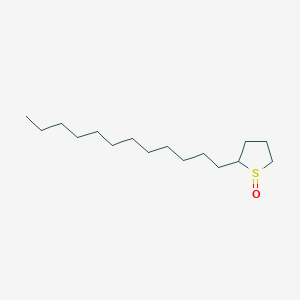
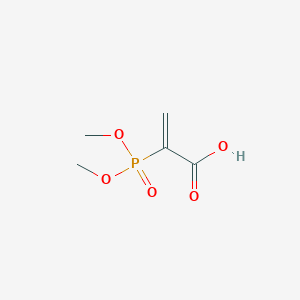
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
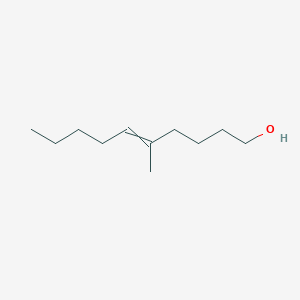
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)

